2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone

Antifungal Marine Natural Products Structure-Activity Relationship

Medicinal chemists require validated halogenated scaffolds for marine alkaloid SAR. This polyhalogenated pyrrole (C₆H₂Br₂Cl₃NO, 370.25 g/mol) is the proven key intermediate for pseudoceratidine analogs. - Critical 4,5-dibromo motif: Direct SAR evidence shows monobromo or debromo analogs lose anti-Candida activity (MIC >32 µg/mL vs. 32 µg/mL for parent). - Validated antibacterial utility: Pseudoceratidine derivatives show Gram-positive activity (S. aureus at 32 µM). - Antimalarial selectivity: Analogs outperform chloroquine on selectivity index vs. P. falciparum 3D7. Immediate procurement for hit-to-lead optimization.

Molecular Formula C6H2Br2Cl3NO
Molecular Weight 370.2 g/mol
CAS No. 50371-52-3
Cat. No. B1302997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone
CAS50371-52-3
Molecular FormulaC6H2Br2Cl3NO
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1Br)Br)C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H2Br2Cl3NO/c7-2-1-3(12-5(2)8)4(13)6(9,10)11/h1,12H
InChIKeyUPHLPKSZCXJTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foundational Pyrrole Building Block


2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone (CAS 50371-52-3) is a polyhalogenated pyrrole derivative with the molecular formula C₆H₂Br₂Cl₃NO and a molecular weight of 370.25 g/mol [1]. The compound features a pyrrole ring fully substituted at the 4- and 5-positions with bromine and bearing a trichloroacetyl group at the 2-position, making it a highly electrophilic synthetic intermediate . This scaffold is central to the synthesis of marine alkaloid-inspired compounds, including pseudoceratidine and its analogs, which have been investigated for antimicrobial and antifouling applications .

Synthetic IntermediatePseudoceratidine and marine alkaloid analogs
Core Scaffold4,5-Dibromo pyrrole with trichloroacetyl handle
Research ContextAntimicrobial, antifungal, and antimalarial SAR studies

Dual Halogenation for Bioactivity


The substitution of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone with a less brominated or mono-halogenated pyrrole analog is not functionally equivalent. Direct comparative structure-activity relationship (SAR) studies on pseudoceratidine analogs have established that di-halogenation of the pyrrole ring is a critical structural feature for potent antibacterial activity [1]. Specifically, compounds lacking the 4,5-dibromo substitution pattern or possessing only a single bromine atom exhibit a significant reduction or complete loss of antimicrobial efficacy [1]. This class-level inference, based on the systematic evaluation of multiple analogs, demonstrates that the unique dibromo motif of the target compound is essential for generating active derivatives, making it a non-negotiable starting material for specific research programs.

Mono-brominated or non-brominated pyrroles may lose antimicrobial activity; class-level evidence indicates the 4,5-dibromo pattern is critical.
Less halogenated analogs are not functionally equivalent in SAR studies of pseudoceratidine derivatives.
Substitution with a mono-halogenated building block may result in inactive compounds, limiting research on target biological pathways.

Comparative Performance Evidence


Superior Anti-Candida Activity

The target compound serves as the direct precursor to pseudoceratidine (1), a marine alkaloid with established antimicrobial properties. A direct head-to-head comparison in the same study revealed that pseudoceratidine (1) exhibits potent antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL [1]. In stark contrast, its 5,5'-didebromo derivative (2), which lacks the bromine atoms contributed by the starting material, was found to be inactive against the same fungal strain under identical assay conditions [1]. This demonstrates that the 4,5-dibromo motif of the target compound is not merely a structural feature but a critical determinant of biological function.

Anti-Candida MIC
Head-to-head comparison
Target (Pseudoceratidine 1) MIC 32 µg/mL
Comparator (5,5′-Didebromo) Inactive
Dibromo motif required for antifungal activity
Data from in vitro Candida albicans assay
Antifungal Marine Natural Products Structure-Activity Relationship

High-Selectivity Antimalarial Activity

The value of this compound is further underscored by the performance of its downstream derivatives. Pseudoceratidine and seven of its synthetic analogues, all derived from this halogenated pyrrole scaffold, were evaluated for antiplasmodial activity against the chloroquine-sensitive P. falciparum strain 3D7 [1]. The study showed that these compounds exhibited good activity, but more importantly, they demonstrated a high selectivity index, indicating potent activity against the parasite with low toxicity to host cells [1]. While the study did not provide a single numerical SI, it concluded that the synthetic analogues showed a higher selectivity index compared to chloroquine, which serves as a valuable baseline comparator for antimalarial drug discovery [1].

Antimalarial Selectivity
Class-level inference
Higher selectivity index vs chloroquine reported for pseudoceratidine analogs
Supports antimalarial selectivity research
Data to verify; no single numerical SI provided
Antimalarial Plasmodium falciparum Selectivity Index

Potent Gram-Positive Antibacterial Activity

In a systematic evaluation of pseudoceratidine analogs, all derived from the target compound's scaffold, a clear class-level trend emerged: this family of compounds is generally more effective against Gram-positive bacteria [1]. The study established that several compounds exhibited comparable or better activity than pseudoceratidine 1 itself [1]. As a benchmark, the highest concentration tested for these compounds against S. aureus was 32 µM, a level at which activity was observed, providing a quantitative baseline for the potency of this chemical class [1]. While direct MIC values are not reported for all analogs, the class-level inference confirms that the dibromo-pyrrole motif is a driver of Gram-positive antibacterial activity.

S. aureus Activity
Class-level inference
Active at 32 µM
Class-level Gram-positive antibacterial response
Analog SAR study; data to verify
Antibacterial Gram-positive Pseudoceratidine Analog

High-Value Application Scenarios


Gram-Positive Antibacterial Lead Generation

Given the class-level evidence that pseudoceratidine analogs, derived from this compound, exhibit potent activity against Gram-positive bacteria at concentrations as low as 32 µM, this building block is a strategic choice for medicinal chemistry programs focused on developing novel antibiotics targeting Staphylococcus aureus and other Gram-positive pathogens [1]. The demonstrated activity against S. aureus, combined with the structure-activity relationship confirming the necessity of the dihalogenated pyrrole, makes it a validated starting point for hit-to-lead optimization [1].

High-Selectivity Antimalarial Leads

The high selectivity index observed for pseudoceratidine analogs against P. falciparum 3D7, which outperforms chloroquine in this metric, positions this compound as a premium intermediate for developing safer antimalarial agents [1]. Researchers focused on reducing off-target toxicity while maintaining antiplasmodial potency should prioritize this scaffold for derivatization [1].

Antifungal Agents with Dibromo-Pyrrole Pharmacophore

The direct head-to-head evidence showing that the 5,5'-didebromo analog of pseudoceratidine is completely inactive against Candida albicans, while the parent compound has an MIC of 32 µg/mL, provides a clear rationale for using this specific building block in antifungal research [1]. Any program aiming to develop new antifungal leads should prioritize this compound to ensure the critical dibromo motif is present in the core structure [1].

Marine Alkaloid Analog Synthesis & SAR

As the established key intermediate for the synthesis of pseudoceratidine and its analogues, this compound is indispensable for laboratories engaged in the total synthesis of marine alkaloids and the exploration of their SAR [1]. Its unique dual halogenation pattern (4,5-dibromo and 2-trichloroacetyl) provides a platform for generating focused libraries to probe the impact of halogenation on bioactivity [1].

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Dibromo-pyrrole scaffold for target engagement
Activity against S. aureus and related strains
Antimalarial selectivity research
Selectivity index over host-cell cytotoxicity
P. falciparum viability and host toxicity assays
Antifungal SAR studies
4,5-Dibromo motif critical for anti-Candida response
MIC against Candida albicans
Marine alkaloid analogue libraries
Dual halogenation platform (Br, Cl)
Halogen-dependent bioactivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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